Allylestrenol

Description

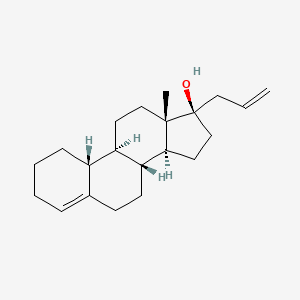

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-13-methyl-17-prop-2-enyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O/c1-3-12-21(22)14-11-19-18-9-8-15-6-4-5-7-16(15)17(18)10-13-20(19,21)2/h3,6,16-19,22H,1,4-5,7-14H2,2H3/t16-,17+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXHVCQZZJYMCF-XUDSTZEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(CC=C)O)CCC4=CCCCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC=C)O)CCC4=CCCC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022574 | |

| Record name | Allylestrenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Allylestrenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.58e-04 g/L | |

| Record name | Allylestrenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

432-60-0 | |

| Record name | Allylestrenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=432-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylestrenol [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylestrenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | allylestrenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allylestrenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allylestrenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLESTRENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I47VB5DZ8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allylestrenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

80 °C | |

| Record name | Allylestrenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allylestrenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of Allylestrenol from Estr-4-ene-3,17-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Allylestrenol, a synthetic progestogen, starting from the readily available estr-4-ene-3,17-dione. The described five-step synthesis is an efficient route that involves selective protection and deprotection of keto groups, a Birch reduction, and a final Grignard reaction to introduce the key allyl functionality. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes a visualization of the synthetic pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of this compound from estr-4-ene-3,17-dione, as derived from patent literature.[1]

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | 3-Keto Dithioketal Protection | Estr-4-ene-3,17-dione | Ethanedithiol, Boron trifluoride etherate | 17-Keto-estr-4-en-3-one-3-dithioketal | 99% |

| 2 | 17-Keto Ketal Protection | 17-Keto-estr-4-en-3-one-3-dithioketal | Ethylene glycol, p-Toluenesulfonic acid | Estr-4-en-3-one-3-dithioketal-17-ketal | 97% |

| 3 | Birch Reduction | Estr-4-en-3-one-3-dithioketal-17-ketal | Lithium, Liquid ammonia | Estr-4-en-17-one-17-ketal | 88% |

| 4 | 17-Ketal Deprotection | Estr-4-en-17-one-17-ketal | Hydrochloric acid | Estr-4-en-17-one | 95% |

| 5 | Grignard Reaction | Estr-4-en-17-one | Allylmagnesium chloride | This compound | Not explicitly stated for the final step, but the overall process is described as high-yield. |

Experimental Protocols

The following are detailed experimental methodologies for the five key steps in the synthesis of this compound.

Step 1: Dithioketal Protection of the 3-Keto Group

This step selectively protects the more reactive 3-keto group of estr-4-ene-3,17-dione.

-

Materials: Estr-4-ene-3,17-dione, ethanedithiol, boron trifluoride etherate, methanol, glacial acetic acid, sodium bicarbonate solution.

-

Procedure:

-

Dissolve estr-4-ene-3,17-dione in a mixed solvent of methanol and glacial acetic acid (1:1 ratio).

-

Add ethanedithiol to the solution.

-

Cool the mixture to a temperature between -5°C and 10°C.

-

Slowly add boron trifluoride etherate as a catalyst. The weight ratio of estr-4-ene-3,17-dione to boron trifluoride etherate should be between 1:0.3 and 1:0.5.

-

Stir the reaction mixture at this temperature for 2 to 4 hours.

-

After the reaction is complete, neutralize the mixture with a sodium bicarbonate solution.

-

Precipitate the product by adding water.

-

Filter the solid, wash with water until neutral, and then recrystallize to obtain the purified 17-keto-estr-4-en-3-one-3-dithioketal.[1]

-

Step 2: Ketal Protection of the 17-Keto Group

The remaining 17-keto group is protected as a ketal in this step.

-

Materials: 17-Keto-estr-4-en-3-one-3-dithioketal, ethylene glycol, p-toluenesulfonic acid, triethyl orthoformate, dichloromethane, alkaline solution.

-

Procedure:

-

Dissolve the compound from Step 1 in a mixture of triethyl orthoformate and dichloromethane.

-

Add ethylene glycol and p-toluenesulfonic acid (catalyst). The weight ratio of the starting material to ethylene glycol is between 1:3 and 1:5.

-

Heat the reaction mixture to a temperature of 35°C to 40°C and stir for 4 to 8 hours.

-

After completion, cool the reaction mixture and neutralize it with an alkaline solution at 0-5°C.

-

Add water to precipitate the product.

-

Filter the solid, wash the filter cake until neutral, recrystallize, and dry to yield estr-4-en-3-one-3-dithioketal-17-ketal.[1]

-

Step 3: Birch Reduction for Removal of the 3-Dithioketal Group

This step utilizes a Birch reduction to selectively remove the 3-dithioketal protecting group.

-

Materials: Estr-4-en-3-one-3-dithioketal-17-ketal, liquid ammonia, lithium metal, tetrahydrofuran (THF), anhydrous ethanol, 10% sodium hydroxide solution.

-

Procedure:

-

In a reaction vessel, add liquid ammonia and cool to between -45°C and -50°C.

-

Add metallic lithium in portions over 10 minutes and stir for 40 minutes.

-

Prepare a solution of the compound from Step 2 in THF and add it dropwise to the reaction mixture over approximately 30 minutes, maintaining the temperature between -40°C and -50°C.

-

Continue the reaction for 2 hours at this temperature.

-

Slowly add anhydrous ethanol dropwise over 30-40 minutes to quench the reaction.

-

Stir for an additional 30 minutes.

-

Remove the ammonia by placing the reaction vessel in a water bath at 40-50°C, followed by vacuum.

-

To the viscous residue, add a 10% sodium hydroxide solution and stir for 20 minutes.

-

Pour the mixture into ice water with stirring and allow it to stand for 4 hours.

-

Filter the precipitate and wash with water until neutral to obtain estr-4-en-17-one-17-ketal.[1]

-

Step 4: Hydrolysis for 17-Position Deprotection

The ketal protecting group at the 17-position is removed by acid hydrolysis.

-

Materials: Estr-4-en-17-one-17-ketal, concentrated hydrochloric acid, water.

-

Procedure:

Step 5: Grignard Reaction to Introduce the Allyl Group

The final step involves a Grignard reaction to introduce the allyl group at the 17-position, forming this compound.

-

Materials: Estr-4-en-17-one, magnesium turnings, allyl chloride, tetrahydrofuran (THF), iodine (as initiator), saturated ammonium chloride solution, dichloromethane.

-

Procedure:

-

In a dry reaction flask, place magnesium turnings and a small crystal of iodine in THF.

-

Slowly add allyl chloride to initiate the formation of the Grignard reagent (allylmagnesium chloride). Maintain the reaction until the magnesium has been consumed.

-

Cool the Grignard reagent to approximately 0°C.

-

Dissolve the estr-4-en-17-one from Step 4 in THF and add it dropwise to the Grignard reagent over about 30 minutes.

-

Allow the reaction to warm to 25°C and stir for 4 hours.

-

Quench the reaction by adding a saturated ammonium chloride solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution until neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the crude product to obtain pure this compound.[1]

-

Visualizations

Synthesis Workflow

The following diagram illustrates the five-step synthesis of this compound from Estr-4-ene-3,17-dione.

Caption: The five-step synthetic pathway from estr-4-ene-3,17-dione to this compound.

Signaling Pathway of this compound

This compound, as a progestogen, exerts its biological effects through a signaling pathway that supports pregnancy. It mimics the action of natural progesterone.

References

Progestogenic and Anti-androgenic Activity of Allylestrenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylestrenol, a synthetic progestogen derived from 19-nortestosterone, exhibits a unique pharmacological profile characterized by potent progestogenic activity with a notable absence of androgenic effects.[1][2][3] This document provides an in-depth examination of the progestogenic and anti-androgenic properties of this compound and its primary active metabolite, 17α-allyl-19-nortestosterone (3-ketothis compound). It details the molecular mechanisms, presents quantitative data from receptor binding and functional assays, outlines relevant experimental protocols, and visualizes key signaling pathways and workflows. This compound functions as a prodrug, with its metabolite demonstrating significant affinity for the progesterone receptor and weak affinity for the androgen receptor, underpinning its clinical efficacy and safety profile.[1]

Progestogenic Activity

This compound's primary therapeutic effects are mediated through its potent progestogenic activity. It is considered a pure progestogen, similar in its physiological effects to natural progesterone.[1]

Mechanism of Action

Upon oral administration, this compound is metabolized to its active form, 3-ketothis compound.[1] This metabolite acts as an agonist for the progesterone receptor (PR).[1][4][5] The binding of 3-ketothis compound to the PR induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates gene transcription, resulting in the physiological effects of progesterone, which include:

-

Endometrial Transformation: It transforms a proliferative endometrium into a secretory one, which is essential for the implantation of an embryo.[5]

-

Pregnancy Maintenance: It is crucial for maintaining pregnancy by suppressing uterine contractions (myometrial relaxation) and promoting placental function.[4][6] this compound has been shown to enhance the endocrine function of the placental trophoblast, increasing the secretion of human chorionic gonadotropin (hCG) and endogenous progesterone.[7][8]

-

Antigonadotropic Effects: Like other progestogens, it can suppress the hypothalamic-pituitary-gonadal (HPG) axis, slowing the release of gonadotropin-releasing hormone (GnRH) and blunting the luteinizing hormone (LH) surge, thereby inhibiting ovulation.[1][9]

Progestogenic Signaling Pathway

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Receptor binding of this compound, a progestagen of the 19-nortestosterone series without androgenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GESTATIONAL EFFECT OF this compound [jstage.jst.go.jp]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. Effects of this compound on hormone levels and delivery outcomes in threatened abortion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy of this compound combined with ritodrine in treating preterm labour with preeclampsia and associated risk factors for pregnancy outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C21H32O | CID 235905 - PubChem [pubchem.ncbi.nlm.nih.gov]

Allylestrenol's Affinity for Progesterone Receptor Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the binding affinity of allylestrenol, a synthetic progestogen, for the progesterone receptor (PR) isoforms, PR-A and PR-B. This compound, a prodrug, is metabolized to its active form, 3-keto-allylestrenol, which then interacts with progesterone receptors to elicit a physiological response. This document summarizes the available quantitative data on binding affinities, details the experimental methodologies used for these assessments, and visualizes the associated signaling pathways. The information presented is intended to support further research and drug development efforts in the field of steroid hormone pharmacology.

Introduction

This compound is a synthetic progestin belonging to the 19-nortestosterone derivative family.[1] It is recognized for its progestogenic effects, which are primarily mediated through its active metabolite, 3-keto-allylestrenol.[2] This active compound mimics the action of endogenous progesterone by binding to and activating progesterone receptors (PRs).[3][4] Progesterone receptors exist as two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have distinct transcriptional activities.[5] PR-B generally functions as a transcriptional activator of progesterone-responsive genes, while PR-A can act as a transcriptional inhibitor of PR-B and other steroid hormone receptors.[3] The differential expression and activity of these isoforms play a crucial role in mediating the diverse effects of progesterone and synthetic progestins in various target tissues.

Understanding the binding affinity of this compound's active metabolite for these specific isoforms is critical for elucidating its mechanism of action and predicting its clinical efficacy and potential side effects. This guide provides a comprehensive overview of the current knowledge regarding the interaction of this compound with PR-A and PR-B.

Binding Affinity of 3-Keto-Allylestrenol for Progesterone Receptors

A key study conducted by Bergink et al. (1985) investigated the binding of 3-keto-allylestrenol to the transformed progesterone receptor in intact MCF-7 human breast cancer cells.[4] The findings from this study are summarized in the table below.

Table 1: Relative Binding Affinity of 3-Keto-Allylestrenol for the Progesterone Receptor in MCF-7 Cells [4]

| Compound | Relative Binding Affinity (%)* |

| Progesterone | 100 |

| 3-Keto-Allylestrenol | ~200 |

| Medroxyprogesterone Acetate | ~400-600 |

| Norethisterone | ~400-600 |

| Cyproterone Acetate | ~100 |

*Relative binding affinity is expressed as a percentage relative to progesterone (set at 100%). The affinity of 3-keto-allylestrenol was reported to be approximately twice that of progesterone and cyproterone acetate, and two to three times less than that of medroxyprogesterone acetate and norethisterone.[4]

For a broader context on how 19-nortestosterone derivatives can interact with progesterone receptor isoforms, the following table presents data from a molecular modeling study that calculated the binding affinities of various steroids, including the 19-nortestosterone derivative norethindrone, for hPR-A and hPR-B monomers. It is important to note that these are in silico estimations and not experimental binding assay results for this compound.

Table 2: Comparative Molecular Docking Affinities of Steroids for hPR-A and hPR-B Monomers [6][7]

| Ligand | Binding Affinity for hPR-A (kcal/mol) | Binding Affinity for hPR-B (kcal/mol) |

| Progesterone | -10.03 | -2.05e+6 |

| Norethindrone | -7.83 | -5.57 |

| Norgestrel | -7.14 | -4.75 |

| Estradiol | -9.11 | -3.64e+6 |

| Estrone | -8.93 | -3.19e+6 |

| Testosterone | -8.73 | -5.86 |

This data is from a comparative molecular modeling study and is provided for contextual comparison. It does not represent experimental data for this compound.[6][7] The study suggested that, in general, ligands exhibited a higher binding affinity for hPR-A than for hPR-B.[6][7]

Progesterone Receptor Signaling Pathways

Upon binding of an agonist like 3-keto-allylestrenol, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. There, it binds to progesterone response elements (PREs) on the DNA to regulate the transcription of target genes. The two isoforms, PR-A and PR-B, can mediate different downstream signaling events.

General Progesterone Receptor Signaling

The following diagram illustrates the general mechanism of progesterone receptor activation and its subsequent effects on gene transcription.

Caption: General signaling pathway of this compound upon binding to Progesterone Receptors.

Differential Signaling of PR-A and PR-B

The distinct functional roles of PR-A and PR-B lead to differential gene regulation and cellular responses. PR-B is a strong transcriptional activator, while PR-A can inhibit the activity of PR-B and other steroid receptors. This differential activity is a key determinant of the overall cellular response to progestins.

References

- 1. Pharmacological profile of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progesterone induces progesterone receptor gene (PGR) expression via rapid activation of protein kinase pathways required for cooperative estrogen receptor alpha (ER) and progesterone receptor (PR) genomic action at ER/PR target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scholars@Duke publication: The A and B isoforms of the human progesterone receptor operate through distinct signaling pathways within target cells. [scholars.duke.edu]

- 4. Receptor binding of this compound, a progestagen of the 19-nortestosterone series without androgenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 6. Affinity of estrogens for human progesterone receptor A and B monomers and risk of breast cancer: a comparative molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Affinity of estrogens for human progesterone receptor A and B monomers and risk of breast cancer: a comparative molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro characterization of Allylestrenol's hormonal activity

An In-Depth Technical Guide to the In Vitro Characterization of Allylestrenol's Hormonal Activity

Introduction

This compound is a synthetic progestogen of the 19-nortestosterone series, structurally related to progesterone.[1][2] Unlike many other 19-nortestosterone derivatives, this compound is recognized for being a pure progestogen, reportedly devoid of significant androgenic, estrogenic, or glucocorticoid activities.[3][4] It functions as a prodrug, being metabolized in the body to its active form, 17α-allyl-19-nortestosterone (3-ketothis compound), which is responsible for its biological effects.[3] This guide provides a comprehensive overview of the in vitro methods used to characterize the hormonal activity of this compound and its active metabolite, presenting key quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Progestogenic Activity: Interaction with the Progesterone Receptor (PR)

The primary mechanism of action for this compound is agonism at the progesterone receptor (PR).[3] Its active metabolite, 3-ketothis compound, binds to and activates the PR, mimicking the effects of natural progesterone.[1][5] This interaction is critical for its therapeutic applications, which have historically included the management of threatened miscarriage and premature labor.[1][6]

Receptor Binding Affinity

The binding affinity of this compound and its active metabolite for the progesterone receptor has been quantified relative to other progestogens. It is important to note that this compound itself has very low affinity for the PR, while its 3-keto metabolite is the potent, active compound.[3]

Table 1: Relative Binding Affinity for the Progesterone Receptor (PR)

| Compound | Relative Binding Affinity (RBA) vs. Progesterone | Relative Binding Affinity (RBA) vs. ORG-2058 | Cell Line / Preparation | Reference |

|---|---|---|---|---|

| This compound | <2% | <0.2% | Not Specified | [3] |

| 3-Ketothis compound | 186% | 24% | Not Specified | [3] |

| 3-Ketothis compound | ~200% (vs. Progesterone) | ~33-50% (vs. Medroxyprogesterone Acetate & Norethisterone) | Intact MCF-7 Cells |[4] |

Note: RBA values are compiled from different sources and methodologies, which can account for variations. ORG-2058 is a high-affinity synthetic progestin often used as a reference compound.

Progesterone Receptor Signaling Pathway

Upon entering the target cell, the active metabolite of this compound binds to the progesterone receptor, initiating a conformational change. This complex then translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes.

Characterization of Off-Target Hormonal Activities

A key feature of this compound is its high specificity for the progesterone receptor, with minimal interaction with other steroid hormone receptors.

Androgenic and Glucocorticoid Activity

In vitro studies confirm that this compound and its active metabolite have very weak binding affinity for the androgen receptor (AR) and glucocorticoid receptor (GR), which aligns with its lack of androgenic side effects observed in clinical use.[4][7]

Table 2: Relative Binding Affinity for Androgen (AR) and Glucocorticoid (GR) Receptors

| Compound | Receptor | Relative Binding Affinity (RBA) | Cell Line / Preparation | Reference |

|---|---|---|---|---|

| 3-Ketothis compound | AR | 4.5% (vs. Testosterone) | Not Specified | [3] |

| 3-Ketothis compound | AR | Weak affinity, lower than norethisterone | Intact MCF-7 Cells (37°C) | [4] |

| 3-Ketothis compound | GR | 9.8% (vs. Dexamethasone) | Not Specified | [3] |

| This compound | GR | No activity reported | General finding |[7] |

Estrogenic Activity and SHBG Binding

This compound is also reported to be free from estrogenic activity.[7] It and its metabolite bind weakly to Sex Hormone-Binding Globulin (SHBG), a carrier protein for sex steroids in the blood.[7] This low affinity for SHBG suggests that this compound is unlikely to cause androgenic effects by displacing endogenous androgens like testosterone from SHBG.[7]

Table 3: Binding Affinity for Estrogen Receptor (ER) and SHBG

| Compound | Receptor/Protein | Relative Binding Affinity (RBA) | Cell Line / Preparation | Reference |

|---|---|---|---|---|

| 3-Ketothis compound | ER | <0.2% (vs. Estradiol) | Not Specified | [3] |

| This compound | SHBG | Very Low | Human SHBG | [7] |

| 3-Ketothis compound | SHBG | 2.8% (vs. Testosterone) | Human SHBG |[3] |

Experimental Methodologies

The characterization of this compound's hormonal activity relies on established in vitro assays. The following are representative protocols for the key experiments.

Competitive Receptor Binding Assay Protocol

This assay measures the ability of a test compound (e.g., 3-ketothis compound) to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the relative binding affinity (RBA) of a test compound for a steroid hormone receptor.

Materials:

-

Cell Line: MCF-7 human breast cancer cells (express PR, AR, ER).[4]

-

Receptor Source: Whole cells or cytosol extract from the chosen cell line.

-

Radiolabeled Ligand: A high-affinity, receptor-specific radioligand (e.g., [³H]ORG-2058 for PR, [³H]R1881 for AR).

-

Test Compound: this compound or 3-ketothis compound, dissolved in a suitable solvent (e.g., DMSO).

-

Buffers: Assay-specific binding buffers.

-

Instrumentation: Scintillation counter.

Procedure:

-

Preparation: Culture MCF-7 cells to appropriate confluency. For cytosol preparations, homogenize cells and centrifuge to isolate the cytosolic fraction. For whole-cell assays, harvest intact cells.

-

Incubation: In assay tubes, combine the receptor source, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (or a reference compound).

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C for cytosol or 37°C for intact cells) to allow binding to reach equilibrium.[4]

-

Separation: Separate receptor-bound radioligand from unbound radioligand. This is often achieved using methods like dextran-coated charcoal adsorption or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The RBA is then calculated as: (IC50 of reference compound / IC50 of test compound) x 100.

Reporter Gene Transactivation Assay Protocol

This assay measures the functional consequence of receptor binding—the activation of gene transcription.

Objective: To determine if a test compound acts as an agonist or antagonist for a specific hormone receptor.

Materials:

-

Cell Line: A suitable host cell line (e.g., HeLa, HEK293) that does not endogenously express the receptor of interest.

-

Expression Vector: A plasmid containing the cDNA for the full-length human receptor (e.g., hPR-B).

-

Reporter Vector: A plasmid containing a hormone response element (e.g., PRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

Transfection Reagent: A method to introduce the plasmids into the cells (e.g., lipofection).

-

Test Compound: this compound or its metabolite.

-

Instrumentation: Luminometer or spectrophotometer.

Procedure:

-

Transfection: Co-transfect the host cells with the receptor expression vector and the reporter vector.

-

Treatment: After allowing time for gene expression, treat the transfected cells with various concentrations of the test compound. Include positive (known agonist) and negative (vehicle) controls.

-

Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Lyse the cells to release the reporter protein.

-

Assay: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting signal (luminescence).

-

Data Analysis: Normalize the reporter activity to a measure of cell viability or transfection efficiency. Plot the response against the log of the compound concentration to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).

Conclusion

The in vitro characterization of this compound demonstrates that it is a prodrug, with its activity mediated by its 3-keto metabolite. This active compound is a potent agonist of the progesterone receptor. Crucially, it exhibits high selectivity, with weak or negligible binding to androgen, estrogen, and glucocorticoid receptors, as well as to SHBG. These findings, derived from receptor binding and transactivation assays, provide the molecular basis for this compound's clinical profile as a pure progestogen, largely free from the off-target hormonal side effects associated with other synthetic progestins.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. mims.com [mims.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Receptor binding of this compound, a progestagen of the 19-nortestosterone series without androgenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound | C21H32O | CID 235905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scholarstor-jaypee.s3.ap-south-1.amazonaws.com [scholarstor-jaypee.s3.ap-south-1.amazonaws.com]

Navigating the Preclinical Landscape of Allylestrenol: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylestrenol, a synthetic progestogen, has been utilized in certain regions for the management of threatened miscarriage and premature labor. Understanding its pharmacokinetic and metabolic profile in preclinical models is paramount for elucidating its mechanism of action and ensuring its safety and efficacy. This technical guide synthesizes the available, albeit limited, scientific literature on the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical species. While comprehensive quantitative data remains scarce, this document provides an overview of its expected metabolic pathways, general methodologies for its analysis, and a conceptual framework of its mechanism of action.

Introduction

This compound is a synthetic steroid that acts as an agonist of the progesterone and estrogen receptors[1][2]. It is structurally related to progesterone and is used in some countries to support pregnancy[1][2][3][4]. The therapeutic efficacy and safety of any pharmaceutical agent are intrinsically linked to its pharmacokinetic and metabolic fate. This guide aims to provide a comprehensive overview of the current understanding of this compound's ADME properties in preclinical models, highlighting key metabolic transformations and outlining standard experimental protocols relevant to its study.

Pharmacokinetics

Table 1: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)

| Parameter | Value | Reference |

| Tmax (h) | 1.9 ± 0.5 | [5] |

| Cmax (ng/mL) | 13.63 ± 4.05 | [5] |

| t1/2 (h) | 9.46 ± 2.88 | [5] |

| AUC0-36h (ng·h/mL) | 46.88 ± 17.48 | [5] |

Note: Data is from a single human study and may not be directly extrapolated to preclinical models. However, it serves as a valuable reference for expected pharmacokinetic behavior.

Absorption

This compound is administered orally, and its absorption is expected to occur in the gastrointestinal tract. The micronization of this compound particles may enhance its dissolution rate and, consequently, its oral bioavailability[6].

Distribution

As a lipophilic steroid hormone, this compound is expected to be widely distributed throughout the body and bind to plasma proteins. Its active metabolite, 3-keto-allylestrenol, has been shown to have a low affinity for sex hormone-binding globulin (SHBG)[7].

Metabolism

This compound is believed to be a prodrug that is converted to its active metabolite, 17α-allyl-19-nortestosterone (3-ketothis compound)[4][7]. The metabolism is thought to occur primarily in the liver and likely involves cytochrome P450 enzymes, specifically CYP3A4[4]. The main metabolic pathways are expected to be reduction, hydroxylation, and conjugation[4]. In rats, prenatal exposure to this compound has been shown to induce the activity of the hepatic microsomal enzyme system, which includes cytochrome P450 enzymes[2].

Excretion

The excretion of this compound and its metabolites is anticipated to occur via both renal and fecal routes. The metabolites are likely excreted as conjugates, such as glucuronides and sulfates[1].

Experimental Protocols

While specific, detailed experimental protocols for preclinical ADME studies of this compound are not published, this section outlines general methodologies that would be employed for such investigations.

Animal Models

Preclinical pharmacokinetic and metabolism studies are typically conducted in rodent (e.g., rats) and non-rodent (e.g., dogs, monkeys) species to assess inter-species differences.

Drug Administration and Sample Collection

For oral pharmacokinetic studies, this compound would be administered via oral gavage. Blood samples would be collected at predetermined time points from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs). Urine and feces would be collected over specified intervals using metabolic cages to determine excretion routes and mass balance.

Bioanalytical Method

The quantification of this compound and its metabolites in biological matrices (plasma, urine, feces) would typically be performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Table 2: General Parameters for a Preclinical LC-MS/MS Bioanalytical Method

| Parameter | Description |

| Instrumentation | Triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |

| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analytes from the biological matrix. |

| Chromatographic Separation | A C18 or similar reversed-phase column with a gradient elution of an organic solvent (e.g., acetonitrile or methanol) and an aqueous mobile phase (e.g., water with formic acid or ammonium formate). |

| Mass Spectrometric Detection | Multiple reaction monitoring (MRM) mode for selective and sensitive detection of the parent drug and its metabolites. |

| Validation | The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines. |

In Vitro Metabolism Studies

To investigate the metabolic pathways and enzyme kinetics, in vitro studies using liver microsomes or hepatocytes from different preclinical species would be conducted. These studies help in identifying the enzymes responsible for metabolism and potential drug-drug interactions.

Signaling Pathways and Mechanism of Action

This compound exerts its effects primarily through its agonistic activity on progesterone receptors[3][4][8]. Its mechanism of action in supporting pregnancy is considered multimodal, involving direct effects on the uterus and indirect effects through the stimulation of placental hormone production[9].

One of the proposed mechanisms involves the stimulation of placental endocrine function. This compound may enhance the production of human chorionic gonadotropin (hCG) and progesterone by the placenta, which are crucial for maintaining a healthy pregnancy[1]. It has also been suggested to stimulate the activity of placental 3β-hydroxysteroid dehydrogenase, an enzyme involved in progesterone synthesis[10].

Conclusion

The preclinical pharmacokinetic and metabolic profile of this compound is not extensively documented in publicly available literature. This guide provides a synthesis of the existing information, suggesting that this compound is a prodrug metabolized in the liver to an active form. Its mechanism of action is linked to its progestogenic activity and its ability to modulate placental hormone production. Further dedicated preclinical ADME studies are warranted to fully characterize the pharmacokinetic and metabolic properties of this compound, which would provide a more robust foundation for its clinical use and the development of similar therapeutic agents. Researchers are encouraged to employ validated bioanalytical methods, such as LC-MS/MS, and a combination of in vivo and in vitro models to generate comprehensive data.

References

- 1. Effects of this compound on hormone levels and delivery outcomes in threatened abortion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of this compound exposure during pregnancy on the activity of microsomal enzyme system (PSMO) of rat in the F1 and F2 generations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. scholarstor-jaypee.s3.ap-south-1.amazonaws.com [scholarstor-jaypee.s3.ap-south-1.amazonaws.com]

- 10. Human placental delta 5-3 beta-hydroxysteroid dehydrogenase, delta 4,5 isomerase: in vitro effect of dehydroepiandrosterone and allyestrenol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of a Pregnancy-Sustaining Progestogen: A Technical Guide to the Discovery and Development of Allylestrenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylestrenol, a synthetic progestogen, has carved a niche in obstetric medicine for its role in supporting pregnancies at risk. This technical guide provides a comprehensive overview of the discovery and development of this compound, from its initial chemical synthesis to its clinical applications. It delves into the detailed methodologies of key experiments, presents quantitative data in a structured format, and visualizes complex biological pathways and experimental workflows. This document serves as a core resource for researchers, scientists, and professionals in drug development seeking an in-depth understanding of this compound's journey from laboratory to clinic.

Introduction

This compound, chemically known as (17β)-17-(2-propenyl)estr-4-en-17-ol, is an orally active progestogen belonging to the 19-nortestosterone series of steroids.[1] It was first introduced in the 1960s as a therapeutic agent for the prevention of recurrent miscarriage and premature labor.[2] Unlike many other synthetic progestins, this compound is noted for its favorable safety profile, particularly its lack of androgenic, estrogenic, or glucocorticoid activity, making it a valuable option in pregnancy-related complications.[3] This guide will explore the pivotal stages of its development, providing a technical deep-dive into its synthesis, mechanism of action, and the preclinical and clinical evidence that underpins its use.

Chemical Synthesis

The synthesis of this compound has been a subject of refinement to achieve higher yields and purity for industrial-scale production. A widely adopted method utilizes estr-4-ene-3,17-dione as the starting material, involving a five-step reaction process.[4]

Synthesis Workflow

The synthesis of this compound from estr-4-ene-3,17-dione is a multi-step process designed for high yield and purity.[4] The general workflow involves protection of the keto groups, a reduction reaction, deprotection, and finally, the introduction of the allyl group.

Experimental Protocol for Synthesis

The following protocol is a detailed description of the five-step synthesis of this compound from estr-4-ene-3,17-dione, as adapted from patent literature.[4]

Step 1: 3-Keto Dithioketal Protection

-

Reactants: Estr-4-ene-3,17-dione, ethanedithiol, boron trifluoride diethyl etherate (BF3·OEt2), glacial acetic acid.

-

Procedure:

-

In a reaction vessel, dissolve estr-4-ene-3,17-dione in glacial acetic acid.

-

Add ethanedithiol to the solution.

-

Cool the mixture to -5 to 10°C.

-

Slowly add BF3·OEt2 as a catalyst. The weight ratio of estr-4-ene-3,17-dione to BF3·OEt2 should be between 1:0.3 and 1:0.5.[5]

-

Maintain the reaction temperature for 2-4 hours.

-

After the reaction is complete, neutralize the solution with an alkaline solution (e.g., sodium bicarbonate solution).

-

Precipitate the product by adding water.

-

Filter the precipitate, wash with water until neutral, and recrystallize to obtain the 3-dithioketal protected compound.

-

Step 2: 17-Keto Ketal Protection

-

Reactants: The product from Step 1, ethylene glycol, triethyl orthoformate, p-toluenesulfonic acid.

-

Procedure:

-

Suspend the 3-dithioketal protected compound in ethylene glycol and triethyl orthoformate.

-

Add p-toluenesulfonic acid as a catalyst.

-

Heat the mixture to 35-40°C and stir for a specified time until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with an alkaline solution.

-

Isolate the product by filtration, wash, and dry.

-

Step 3: Birch Reduction

-

Reactants: The product from Step 2, metal lithium, liquid ammonia, absolute ethanol, tetrahydrofuran (THF).

-

Procedure:

-

In a reaction vessel cooled to -40 to -50°C, add liquid ammonia.

-

Add small pieces of metal lithium. The weight ratio of the compound from Step 2 to lithium is 1:0.1 to 1:0.2.[5]

-

Dissolve the compound from Step 2 in THF and add it dropwise to the lithium-ammonia solution.

-

Stir the reaction mixture for 1.5-2 hours.

-

Slowly add absolute ethanol to quench the reaction.

-

Evaporate the ammonia and add an alkaline solution for workup.

-

Filter the product, wash with water until neutral, and recrystallize.

-

Step 4: 17-Position Deprotection (Hydrolysis)

-

Reactants: The product from Step 3, an acidic solution (e.g., dilute hydrochloric acid).

-

Procedure:

-

Suspend the product from Step 3 in a suitable solvent.

-

Add the acidic solution and stir at a controlled temperature until the ketal group at the 17-position is hydrolyzed (monitored by TLC).

-

Neutralize the reaction mixture.

-

Extract the product with an organic solvent, wash the organic layer, and dry.

-

Remove the solvent under reduced pressure to obtain the deprotected compound.

-

Step 5: Grignard Reaction

-

Reactants: The product from Step 4, allylmagnesium chloride (Grignard reagent), THF.

-

Procedure:

-

Dissolve the deprotected compound in anhydrous THF.

-

Slowly add this solution dropwise to a solution of allylmagnesium chloride in THF at 0-5°C.

-

Allow the reaction to proceed for 3-5 hours at this temperature.

-

Quench the reaction by adding a saturated ammonium chloride solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water until neutral and dry over anhydrous sodium sulfate.

-

Evaporate the solvent and recrystallize the crude product to obtain pure this compound.

-

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism, primarily acting as a progesterone receptor agonist.[6][7] Its unique structure, however, imparts additional beneficial actions, including trophoblastic, placentotrophic, and β2-adrenergic effects, which contribute to its efficacy in maintaining pregnancy.[8]

Signaling Pathway

This compound's primary mechanism involves binding to and activating the progesterone receptor (PR). This interaction initiates a signaling cascade that ultimately leads to the physiological effects necessary for maintaining pregnancy. Additionally, its β2-adrenergic activity contributes to uterine quiescence.

References

- 1. Current Strategies of Modeling Human Trophoblast Using Human Pluripotent Stem Cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pacificbiolabs.com [pacificbiolabs.com]

- 3. A novel three-dimensional in vitro system to study trophoblast-endothelium cell interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102225960B - Preparation method of this compound - Google Patents [patents.google.com]

- 5. Use of oral this compound in women with recurrent spontaneous abortion: A retrospective clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of this compound for clinical pregnancies in patients treated with assisted reproductive techniques: a retrospective, propensity score matched, observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Receptor binding of this compound, a progestagen of the 19-nortestosterone series without androgenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Effects of Allylestrenol on Uterine Smooth Muscle Contractility: A Technical Guide

Issued: November 10, 2025

Abstract

This technical guide provides an in-depth analysis of the mechanisms and effects of allylestrenol, a synthetic progestogen, on uterine smooth muscle contractility. This compound is utilized clinically to prevent threatened preterm labor and manage recurrent miscarriages by promoting uterine quiescence.[1][2] Its primary mechanism is a multimodal action involving direct progestogenic effects and stimulation of β2-adrenergic receptors, which collectively lead to the relaxation of the myometrium.[3] This document consolidates available data on its signaling pathways, outlines the standard experimental protocols for assessing its effects, and summarizes clinical findings. Visualizations of key pathways and workflows are provided to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanisms of Action on Uterine Smooth Muscle

This compound exerts its uterine-relaxing effects through two primary, synergistic signaling pathways: agonism at the progesterone receptor and stimulation of the β2-adrenergic receptor.

Progestogenic Activity

This compound itself is considered a prodrug, with its major activity mediated through its metabolite, 3-ketothis compound.[1] This active metabolite functions as an agonist of the progesterone receptor (PR).[4][5] The activation of PR in myometrial cells initiates a signaling cascade that is crucial for maintaining uterine quiescence during pregnancy.[5] This includes modulating gene expression to decrease the sensitivity of the uterine muscle to contractile stimuli like oxytocin and prostaglandins.[2][4] this compound is reported to be a pure progestogen, devoid of the androgenic or estrogenic side effects associated with many other 19-nortestosterone derivatives.[1]

β2-Adrenergic Stimulation

A distinct and critical component of this compound's action is the stimulation of myometrial β2-adrenergic receptors.[2] This mechanism is responsible for a more rapid onset of uterine relaxation.[2] Activation of these G-protein coupled receptors leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). With MLCK inhibited, the phosphorylation of myosin is reduced, preventing the cross-bridge cycling required for muscle contraction and thereby promoting smooth muscle relaxation.

Experimental Assessment of Uterine Contractility

Standard Experimental Protocol: In Vitro Myometrial Strip Assay

The gold standard for assessing the direct effect of pharmacological agents on uterine contractility is the in vitro organ bath assay using isolated myometrial strips.[6][7] This methodology allows for the precise measurement of changes in contraction amplitude, frequency, and duration in a controlled environment.

Methodology:

-

Tissue Acquisition: Myometrial biopsies are obtained from consenting patients undergoing Cesarean section, typically from the upper border of the uterine incision.[6][8]

-

Strip Preparation: The tissue is immediately placed in a physiological saline solution (e.g., Krebs solution). Fine, longitudinal strips of myometrium (approx. 2 mm wide x 6-10 mm long) are carefully dissected.[6][9]

-

Mounting: Each strip is mounted vertically or horizontally in a temperature-controlled (37°C) organ bath chamber (10-20 mL) containing the physiological solution, which is continuously aerated with 95% O2 / 5% CO2.[6][9] One end of the strip is fixed, while the other is connected to an isometric force transducer.

-

Equilibration: The strips are allowed to equilibrate for 1-2 hours under a set tension (e.g., 1-2 g), during which they develop stable, spontaneous contractions. The bathing solution is replaced every 15-20 minutes.[6]

-

Drug Administration:

-

To study inhibitory effects, a contractile agent like oxytocin (e.g., 10⁻⁹ M to 10⁻⁵ M) or a high-potassium solution is often added to induce stable, rhythmic contractions.[9][10]

-

Once contractions are stable, cumulative concentrations of the test compound (this compound) are added to the bath to generate a dose-response curve.

-

-

Data Acquisition: The isometric force transducer records changes in tension over time. Key parameters measured include the amplitude (force) of contractions, frequency (contractions per unit time), and motility index (amplitude × frequency).[7]

Quantitative Data on Myometrial Contractility

Table 1: Representative Data Table for In Vitro Effects of this compound on Oxytocin-Induced Uterine Contractions

| Parameter | Oxytocin Control | + this compound (10⁻⁷ M) | + this compound (10⁻⁶ M) | + this compound (10⁻⁵ M) |

|---|---|---|---|---|

| Contraction Amplitude (% of Control) | 100% | Data Not Available | Data Not Available | Data Not Available |

| Contraction Frequency (% of Control) | 100% | Data Not Available | Data Not Available | Data Not Available |

| Motility Index (% of Control) | 100% | Data Not Available | Data Not Available | Data Not Available |

Clinical Efficacy and Therapeutic Outcomes

Clinical studies provide indirect but compelling evidence of this compound's ability to reduce uterine contractility. Its effectiveness is demonstrated by improved pregnancy outcomes in at-risk populations.

Efficacy in Threatened Abortion

A retrospective analysis comparing this compound with standard progesterone for the treatment of threatened abortion demonstrated comparable successful delivery rates. However, the this compound group showed significantly longer gestational ages and higher neonatal birth weights, suggesting a potentially superior effect in maintaining a stable uterine environment for fetal development.[11][12]

Table 2: Clinical Outcomes of this compound vs. Progesterone in Threatened Abortion

| Outcome Parameter | This compound Group (n=74) | Progesterone Group (n=75) | P-Value |

|---|---|---|---|

| Successful Delivery Rate | 83.78% | 81.33% | >0.05 |

| Gestational Age (weeks) | Significantly Higher | Lower | <0.05 |

| Neonatal Birth Weight (grams) | Significantly Higher | Lower | <0.05 |

| Normal Vaginal Delivery Rate | Significantly Higher | Lower | <0.05 |

Data sourced from a 2024 retrospective study.[11][12]

Efficacy in Assisted Reproductive Technology (ART)

In patients undergoing ART, luteal phase support is critical. A large retrospective study compared this compound with dydrogesterone, another progestogen. While clinical pregnancy rates were similar, this compound was associated with a significantly lower rate of biochemical pregnancies (early pregnancy loss) and multiple gestations. Furthermore, it significantly improved endometrial receptivity markers, including thickness and blood flow.[13]

Table 3: Comparison of this compound and Dydrogesterone for Luteal Phase Support in ART

| Outcome Parameter | This compound Group (n=989) | Dydrogesterone Group (n=989) | P-Value |

|---|---|---|---|

| Clinical Pregnancy Rate | 53.5% | 53.2% | 0.928 |

| Biochemical Pregnancy Rate | 6.4% | 11.8% | <0.001 |

| Multiple Gestation Rate | 16.8% | 26.3% | 0.001 |

Data from a 2023 propensity score-matched study.[13]

Conclusion

This compound effectively reduces uterine smooth muscle contractility through a dual mechanism involving both progesterone receptor agonism and β2-adrenergic stimulation. This multimodal action promotes uterine quiescence, which is reflected in positive clinical outcomes, including the successful management of threatened abortion and improved results in assisted reproductive technology.[3][11][13] While its clinical efficacy is well-documented, a notable gap exists in the public literature regarding quantitative in vitro dose-response data on myometrial tissue. Further preclinical research using standardized organ bath protocols would be valuable to precisely quantify its potency and further elucidate its direct effects on the myometrium, providing a more complete picture for drug development and optimization.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scholarstor-jaypee.s3.ap-south-1.amazonaws.com [scholarstor-jaypee.s3.ap-south-1.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro myometrial contractility profiles of different pharmacological agents used for induction of labor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of propofol and dexmedetomidine on oxytocin-induced contractions of isolated pregnant rat myometrium [morressier.com]

- 10. Beta-3 versus beta-2 adrenergic agonists and preterm labour: in vitro uterine relaxation effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound on hormone levels and delivery outcomes in threatened abortion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. e-century.us [e-century.us]

- 13. Evaluation of this compound for clinical pregnancies in patients treated with assisted reproductive techniques: a retrospective, propensity score matched, observational study - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Allylestrenol in Enhancing Endometrial Receptivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endometrial receptivity is a critical factor for successful embryo implantation and the establishment of pregnancy. Allylestrenol, a synthetic progestogen, has been utilized in clinical practice to support pregnancies, particularly in cases of threatened miscarriage and recurrent pregnancy loss. This technical guide provides an in-depth analysis of the role of this compound in modulating endometrial receptivity. By acting as a potent agonist of the progesterone receptor, this compound orchestrates a series of molecular and cellular events within the endometrium, creating a favorable environment for implantation. This document summarizes the current understanding of its mechanism of action, its influence on key signaling pathways and receptivity markers, and presents relevant quantitative data from clinical studies. Detailed experimental protocols for assessing endometrial receptivity are also provided to facilitate further research in this area.

Introduction

This compound is a synthetic oral progestogen that mimics the actions of natural progesterone.[1] Its primary therapeutic applications are in the prevention of threatened and recurrent miscarriages, as well as preterm labor.[2][3] The efficacy of this compound in maintaining pregnancy is largely attributed to its ability to enhance endometrial receptivity, the transient period during the mid-secretory phase of the menstrual cycle when the endometrium is receptive to embryo implantation. This guide will explore the molecular mechanisms by which this compound is thought to improve the uterine environment for implantation.

Mechanism of Action of this compound on the Endometrium

This compound exerts its effects primarily by binding to and activating progesterone receptors (PRs) in the endometrium.[1] This interaction initiates a signaling cascade that leads to the transformation of the proliferative endometrium into a secretory endometrium, a crucial step for successful implantation.[4] The key actions of this compound on the endometrium include:

-

Promoting Decidualization: this compound, like progesterone, induces the differentiation of endometrial stromal cells into specialized secretory decidual cells.[5][6] This process, known as decidualization, is fundamental for embryo implantation and the formation of the placenta.[7][8]

-

Stimulating Glandular Secretions: Activation of PR by this compound stimulates the endometrial glands to secrete essential nutrients, growth factors, and cytokines that support early embryonic development.[1]

-

Suppressing Uterine Contractions: this compound helps to maintain uterine quiescence by reducing the contractility of the myometrium, thereby preventing the expulsion of the implanting embryo.

-

Modulating the Immune Environment: this compound is thought to influence the local immune milieu of the endometrium, promoting a state of tolerance towards the semi-allogeneic embryo.

Signaling Pathways Modulated by this compound

As a progesterone receptor agonist, this compound is presumed to activate the progesterone receptor signaling pathway. The binding of this compound to its receptor likely initiates a cascade of downstream events that are critical for endometrial receptivity.

Effect of this compound on Key Markers of Endometrial Receptivity

While direct studies on this compound are limited, its progestogenic nature suggests it modulates key molecular markers of endometrial receptivity, similar to progesterone.

Leukemia Inhibitory Factor (LIF) and Interleukin-6 (IL-6)

LIF and IL-6 are crucial cytokines for embryo implantation. Progesterone is known to regulate their expression in the endometrium. It is hypothesized that this compound upregulates LIF and IL-6, which in turn activate the JAK-STAT signaling pathway in the trophectoderm of the blastocyst, promoting adhesion.

Integrins

Integrins are cell adhesion molecules that play a vital role in the attachment of the blastocyst to the endometrium. The expression of certain integrins, such as αvβ3, is considered a marker of uterine receptivity.[9] Progesterone is known to regulate the expression of these integrins during the window of implantation.

HOXA10

HOXA10 is a transcription factor essential for uterine development and endometrial receptivity.[10] Its expression is upregulated by progesterone and is critical for stromal cell decidualization and the regulation of downstream targets involved in implantation.[10][11]

Progesterone-Induced Blocking Factor (PIBF)

PIBF is a protein produced by lymphocytes in response to progesterone.[12] It has immunomodulatory effects, promoting a Th2-dominant cytokine environment, which is favorable for pregnancy maintenance.[13] By stimulating progesterone receptors, this compound is expected to increase PIBF production.[14]

Mucin 1 (MUC1)

MUC1 is a large glycoprotein expressed on the apical surface of the endometrial epithelium that acts as an anti-adhesive molecule, preventing embryo attachment outside the window of implantation. Progesterone is known to downregulate MUC1 expression at the site of implantation, thereby facilitating blastocyst adhesion.

Quantitative Data from Clinical Studies

Clinical studies have provided quantitative data on the effects of this compound on endometrial parameters and pregnancy outcomes.

Table 1: Effect of this compound on Endometrial Receptivity Markers Compared to Dydrogesterone in Assisted Reproductive Techniques

| Parameter | This compound Group | Dydrogesterone Group | P-value | Reference |

| Endometrial Thickness (mm) | ||||

| Before Treatment | 9.8 ± 1.5 | 9.9 ± 1.6 | >0.05 | [15] |

| After Treatment | 11.2 ± 1.7 | 10.5 ± 1.8 | <0.05 | [15] |

| Endometrial Morphology (Type A, %) | 65.2 | 58.7 | <0.05 | [15] |

| Endometrial Blood Flow (RI) | 0.52 ± 0.08 | 0.55 ± 0.09 | <0.05 | [15] |

| Biochemical Pregnancy Rate (%) | 6.4 | 11.8 | <0.001 | [15] |

| Clinical Pregnancy Rate (%) | 53.5 | 53.2 | 0.928 | [15] |

RI: Resistance Index

Experimental Protocols

In Vitro Decidualization of Human Endometrial Stromal Cells (HESCs)

This protocol is adapted from established methods for inducing decidualization in primary HESC cultures.[2][5]

Workflow:

Methodology:

-

Isolation of HESCs: Endometrial tissue is obtained by biopsy. The tissue is minced and digested with collagenase and DNase. The resulting cell suspension is filtered to remove epithelial glands, and the stromal cells are collected.

-

Cell Culture: HESCs are cultured in DMEM/F-12 medium supplemented with fetal bovine serum (FBS) until they reach 80-90% confluency.

-

Decidualization Induction: The culture medium is replaced with a decidualization medium containing estradiol (E2), a progestin (this compound or medroxyprogesterone acetate), and cyclic AMP (cAMP).[5] Cells are cultured for a defined period (e.g., 6-8 days).

-

Assessment of Decidualization: Decidualization is confirmed by observing morphological changes (from fibroblastic to polygonal) and by measuring the expression of decidual markers such as prolactin (PRL) and insulin-like growth factor-binding protein-1 (IGFBP-1) using RT-qPCR or ELISA.

Immunohistochemistry (IHC) for Endometrial Receptivity Markers

This protocol outlines the general steps for detecting the protein expression of receptivity markers in endometrial tissue sections.[16]

Methodology:

-

Tissue Preparation: Paraffin-embedded endometrial tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigens.

-

Blocking: Non-specific binding sites are blocked using a suitable blocking solution (e.g., normal goat serum).

-

Primary Antibody Incubation: The sections are incubated with a primary antibody specific to the target protein (e.g., anti-LIF, anti-integrin β3).

-

Secondary Antibody Incubation: A biotinylated secondary antibody that recognizes the primary antibody is applied.

-

Detection: The sections are incubated with a streptavidin-horseradish peroxidase (HRP) conjugate, followed by the addition of a chromogenic substrate (e.g., DAB) to visualize the protein expression.

-

Counterstaining and Mounting: The sections are counterstained with hematoxylin, dehydrated, and mounted.

Western Blotting for Progesterone Receptor

This protocol describes the detection of progesterone receptor protein levels in endometrial tissue lysates.[11][17]

Methodology:

-

Protein Extraction: Total protein is extracted from endometrial tissue using a suitable lysis buffer.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody against the progesterone receptor.

-

Secondary Antibody Incubation: An HRP-conjugated secondary antibody is used to detect the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR) for HOXA10 mRNA

This protocol is for quantifying the mRNA expression levels of HOXA10 in endometrial cells.[18][19]

Methodology:

-

RNA Extraction: Total RNA is isolated from endometrial cells or tissue using a commercial RNA extraction kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: The qPCR reaction is performed using a qPCR master mix, gene-specific primers for HOXA10, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of HOXA10 mRNA is calculated using the ΔΔCt method.

Conclusion

This compound plays a significant role in enhancing endometrial receptivity, primarily through its action as a progesterone receptor agonist. By promoting decidualization, stimulating glandular secretions, and modulating the expression of key receptivity markers, this compound helps to create a uterine environment conducive to embryo implantation. While much of the understanding of its molecular mechanisms is inferred from the known actions of progesterone, the available clinical data supports its efficacy in improving endometrial parameters. Further research is warranted to elucidate the direct effects of this compound on specific signaling pathways and molecular markers within the endometrium. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will ultimately contribute to a more comprehensive understanding of this compound's role in reproductive medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. file.elabscience.com [file.elabscience.com]

- 3. New insights into progesterone receptor signaling in the endometrium required for embryo implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Isolation of Human Endometrial Stromal Cells for In Vitro Decidualization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. article.imrpress.com [article.imrpress.com]

- 7. Isolation of Human Endometrial Stromal Cells for In Vitro Decidualization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Embryonic regulation of integrins beta 3, alpha 4, and alpha 1 in human endometrial epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HOXA10 Regulates the Synthesis of Cholesterol in Endometrial Stromal Cells [pubmed.ncbi.nlm.nih.gov]

- 10. Leukaemia inhibitory factor (LIF) is immunohistochemically expressed in normal, hyperplastic and malignant endometrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Frontiers | The dysregulation of leukemia inhibitory factor and its implications for endometriosis pathophysiology [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 15. Increased cytotoxic natural killer cells in the endometrium alone cannot be considered the immunological cause of recurrent miscarriage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. laidlawscholars.network [laidlawscholars.network]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | HOXA10 Regulates the Synthesis of Cholesterol in Endometrial Stromal Cells [frontiersin.org]

- 19. researchgate.net [researchgate.net]

Investigating the Pure Progestogen Nature of Allylestrenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylestrenol, a synthetic progestogen, has been utilized in clinical practice for decades, primarily in the management of threatened pregnancy. Its purported "pure progestogen" nature, suggesting a specific interaction with the progesterone receptor (PR) without significant binding to other steroid hormone receptors, makes it a subject of considerable interest in reproductive pharmacology. This technical guide provides an in-depth investigation into the progestogenic selectivity of this compound and its active metabolite, 3-keto-allylestrenol. Through a comprehensive review of receptor binding affinity data, in vivo and in vitro experimental protocols, and associated signaling pathways, this document aims to furnish researchers and drug development professionals with a detailed understanding of this compound's molecular pharmacology.

Introduction